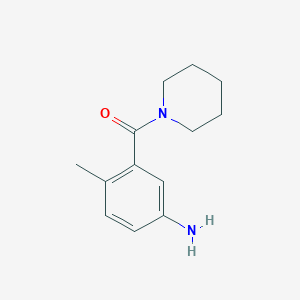
4-Methyl-3-(piperidine-1-carbonyl)aniline
Übersicht
Beschreibung
“4-Methyl-3-(piperidine-1-carbonyl)aniline” is a chemical compound that has gained attention from researchers due to its interesting properties and potential uses in various fields of research and industry. Piperidines, which are part of this compound, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A series of 2-amino-4-(1-piperidine) pyridine derivatives, as the clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor, was designed by Zhang et al .
Molecular Structure Analysis
The molecular formula of “4-Methyl-3-(piperidine-1-carbonyl)aniline” is C13H18N2O, and its molecular weight is 218.29 g/mol. The InChI code for this compound is 1S/C13H18N2O/c1-10-5-7-15(8-6-10)13(16)11-3-2-4-12(14)9-11/h2-4,9-10H,5-8,14H2,1H3 .
Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The method proposed by the authors combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .
Wissenschaftliche Forschungsanwendungen
Chemistry and Pharmacology of Stereosiomers
4-Methyl-3-(piperidine-1-carbonyl)aniline, as part of the 4-anilidopiperidine class, is highlighted in research focused on the unique pharmacological properties of ohmefentanyl stereoisomers. Studies show that modifications in the piperidine ring substituents significantly impact biological activity. Specifically, cis-ohmefentanyl stereoisomers exhibit diverse biological properties in vitro and in vivo, contributing to the understanding of ligand-receptor interaction dynamics at the opioid μ receptor. These insights help in developing refined pharmacophores for opioid receptor targeting (Brine et al., 1997).
Role in Drug Design and Receptor Binding
The synthesis and evaluation of compounds involving arylcycloalkylamines, including 4-Methyl-3-(piperidine-1-carbonyl)aniline derivatives, emphasize their significance in developing antipsychotic agents with high potency and selectivity towards D2-like receptors. Arylalkyl substituents, akin to the structural components of 4-Methyl-3-(piperidine-1-carbonyl)aniline, enhance the binding affinity and selectivity of synthesized agents, underlining the compound's relevance in medicinal chemistry (Sikazwe et al., 2009).
Advancements in Synthesis Techniques
Recent developments in recyclable copper catalyst systems for C-N bond-forming cross-coupling reactions have leveraged 4-Methyl-3-(piperidine-1-carbonyl)aniline and its analogs. These methodologies underscore the compound's utility in synthesizing aromatic, heterocyclic, and aliphatic amines, highlighting its potential for commercial exploitation in organic synthesis (Kantam et al., 2013).
Applications in Organic Synthesis
The compound's utility extends to the synthesis of vandetanib, where it serves as a precursor in various synthetic routes. Analyzing these routes provides insights into optimizing yield and commercial viability in pharmaceutical manufacturing, indicating the compound's importance in the synthesis of complex organic molecules (Mi, 2015).
Zukünftige Richtungen
Piperidines are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as “4-Methyl-3-(piperidine-1-carbonyl)aniline”, is an important task of modern organic chemistry . This will likely continue to be a focus of future research in this field.
Eigenschaften
IUPAC Name |
(5-amino-2-methylphenyl)-piperidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-10-5-6-11(14)9-12(10)13(16)15-7-3-2-4-8-15/h5-6,9H,2-4,7-8,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGSCUGNXAKSOKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)C(=O)N2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-3-(piperidine-1-carbonyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[4-(4,4,5,5-Tetramethyl[1,3,2]dioxaborolan-2-yl)benzyl]thiomorpholine 1,1-dioxide](/img/structure/B1457225.png)
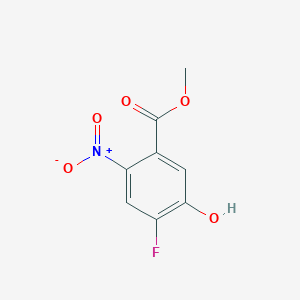
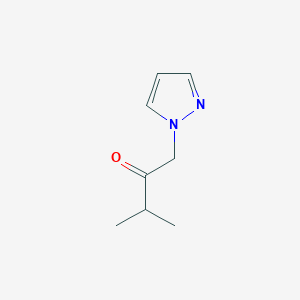
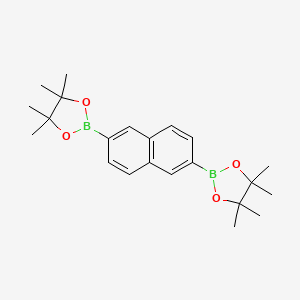


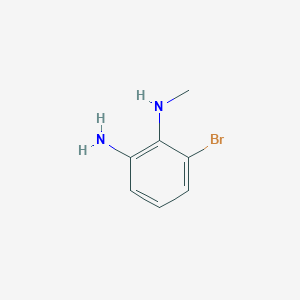

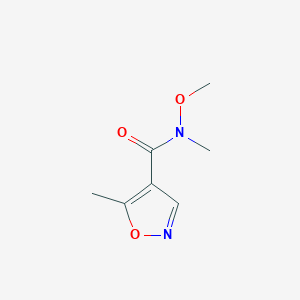
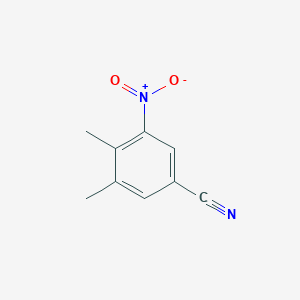
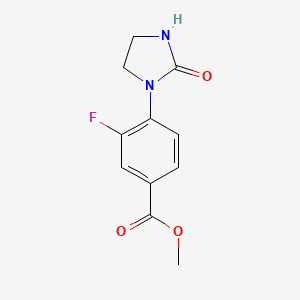
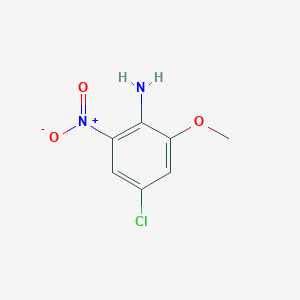

![2,4-Dichloro-5-(2-furyl)thieno[2,3-d]pyrimidine](/img/structure/B1457246.png)